Rhamnetin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ramnetina se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la metilación de la quercetina. Este proceso suele utilizar yoduro de metilo como agente metilante en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente como acetona o dimetilsulfóxido a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de ramnetina a menudo implica la extracción y purificación de fuentes naturales como frutas, verduras y hierbas. Se emplean técnicas como la extracción con disolventes, la cromatografía y la cristalización para aislar y purificar la ramnetina de los materiales vegetales .

Análisis De Reacciones Químicas

Tipos de reacciones

La ramnetina experimenta varias reacciones químicas, que incluyen:

Oxidación: La ramnetina se puede oxidar para formar quinonas y otros productos de oxidación.

Reducción: La reducción de la ramnetina puede conducir a la formación de dihidroflavonoles.

Sustitución: La ramnetina puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo para las reacciones de sustitución.

Productos principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidroflavonoles.

Sustitución: Derivados flavonoides alquilados o acilados.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Rhamnetin exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

- Mechanism of Action : this compound modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In studies involving mouse models of sepsis caused by Acinetobacter baumannii, this compound treatment resulted in a marked reduction in inflammatory cytokine levels .

- Clinical Implications : Its ability to reduce inflammation suggests potential applications in treating chronic inflammatory diseases, including arthritis and neuroinflammatory disorders. In one study, this compound was shown to protect against neurotoxicity induced by ethanol, highlighting its neuroprotective capabilities .

Antioxidant Activity

This compound's antioxidant properties are well-documented, contributing to its protective effects against oxidative stress-related damage.

- Research Findings : this compound has been shown to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels in various cell types. For instance, it improved antioxidant status in the livers of mice with Ehrlich solid tumors .

- Potential Uses : This property positions this compound as a potential therapeutic agent for conditions characterized by oxidative stress, such as cancer and cardiovascular diseases.

Antimicrobial Effects

This compound demonstrates notable antimicrobial activity against several pathogens.

- Bacterial Inhibition : Studies indicate that this compound possesses antibacterial properties against multi-drug resistant strains like Escherichia coli and Mycobacterium tuberculosis. It effectively reduced bacterial counts in infected tissues in vivo .

- Applications in Medicine : Given the rise of antibiotic-resistant infections, this compound could serve as an alternative or adjunct treatment option for bacterial infections.

Anticancer Properties

This compound has shown promise as an anticancer agent through various mechanisms.

- Mechanisms of Action : It induces apoptosis in cancer cells by activating caspases and reducing intracellular ROS levels. This has been demonstrated in prostate cancer cell lines where this compound treatment led to decreased tumor volumes and increased apoptosis markers .

- Research Evidence : The compound's anticancer effects have been observed across different cancer types, suggesting broad applicability in oncology.

Summary Table of this compound Applications

Case Studies

- Sepsis Treatment : A study demonstrated that this compound significantly reduced organ damage markers (AST, ALT, BUN) in mice with CRAB-induced sepsis, indicating its potential as a therapeutic agent for severe infections .

- Neuroprotection : Another investigation highlighted this compound's protective effects against ethanol-induced neurotoxicity, suggesting its use in treating alcohol-related disorders .

- Cancer Therapy : Research on Ehrlich solid tumors showed that this compound not only inhibited tumor growth but also enhanced apoptotic processes within cancer cells, marking it as a promising candidate for cancer therapy .

Mecanismo De Acción

La ramnetina ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antioxidante: La ramnetina elimina los radicales libres y aumenta la expresión de las enzimas antioxidantes, lo que reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias como la interleucina-6 y la óxido nítrico sintasa.

Actividad anticancerígena: La ramnetina induce la apoptosis en las células cancerosas al modular las vías de señalización e inhibir la proliferación celular.

Comparación Con Compuestos Similares

La ramnetina es estructuralmente similar a otros flavonoides como la quercetina, la isoramnetina y la tamarixetina. presenta propiedades únicas:

Isoramnetina: Similar a la ramnetina pero con un grupo metoxi en la posición 3.

Tamarixetina: Otro derivado metilado de la quercetina, pero la ramnetina ha demostrado una actividad antiinflamatoria superior.

Conclusión

La ramnetina es un flavonoide versátil con un importante potencial farmacológico. Su estructura química y propiedades únicas la convierten en un compuesto valioso para la investigación científica y las aplicaciones industriales. Se necesitan más estudios para comprender completamente sus mecanismos de acción y para explorar sus posibles usos terapéuticos.

Actividad Biológica

Rhamnetin is a naturally occurring flavonoid, primarily found in various plant species, and has garnered attention for its diverse biological activities. This article presents a detailed overview of this compound's biological activity, focusing on its anti-inflammatory, antibacterial, and antioxidant properties, supported by various studies and case analyses.

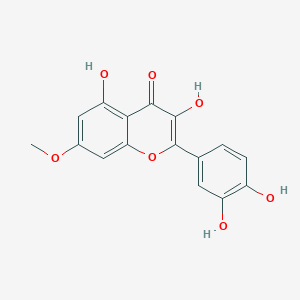

Chemical Structure and Properties

This compound, a methoxyflavonoid, is structurally similar to other flavonoids but distinguished by its unique methoxy group. Its chemical formula is CHO, which contributes to its solubility and biological interactions.

Anti-Inflammatory Activity

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively modulates inflammatory responses through various mechanisms:

- Cytokine Inhibition : this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving murine macrophages stimulated with carbapenem-resistant Acinetobacter baumannii (CRAB), this compound reduced TNF-α levels by 93.2% and IL-6 levels by 84.5% .

- Mechanism of Action : It operates through the TLR4 signaling pathway, where it inhibits the binding of lipopolysaccharides (LPS) to the TLR4/MD-2 complex, thereby preventing downstream inflammatory signaling .

- In Vivo Studies : In murine models of sepsis induced by CRAB, this compound treatment resulted in significant reductions in organ damage markers (AST, ALT, BUN) and improved survival rates .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study Reference | Model Type | Cytokine Inhibition (%) | Mechanism |

|---|---|---|---|

| Murine Macrophages | TNF-α: 93.2%, IL-6: 84.5% | TLR4 Signaling Pathway | |

| CRAB-Induced Sepsis | TNF-α: 56.9%, IL-6: 89.4% | Inhibition of LPS Binding |

Antibacterial Activity

This compound exhibits notable antibacterial effects against various pathogens, including Mycobacterium tuberculosis and gram-negative bacteria like E. coli:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits bacterial growth by targeting specific enzymes involved in bacterial metabolism .

- Research Findings : In vitro studies demonstrated that this compound reduced bacterial counts significantly in infected tissues when administered prior to infection .

Antioxidant Properties

This compound also possesses antioxidant capabilities, which contribute to its protective effects against oxidative stress:

- Radical Scavenging : It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cells .

- Case Studies : Studies have indicated that this compound can enhance the antioxidant defense mechanisms in cells exposed to oxidative stressors, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound:

- Sepsis Management : In a clinical model of sepsis induced by CRAB, this compound administration led to decreased mortality rates and improved organ function markers compared to control groups .

- Post-MI Recovery : this compound has been evaluated for its effects on cardiac function post-myocardial infarction (MI), showing promising results in improving recovery metrics through its anti-inflammatory and antioxidant properties .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUZGNYPMHHYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237979 | |

| Record name | Rhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-19-7 | |

| Record name | Rhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rhamnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5-tetrahydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAMNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71803L5F4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.